molecular formula C15H30ClNO3Si B562116 N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine CAS No. 326480-01-7

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine

Cat. No.: B562116
CAS No.: 326480-01-7
M. Wt: 335.944
InChI Key: YQCBNZGNJSFHIJ-KJJPGHAQSA-N
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Description

Preparation Methods

The synthesis of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired product. . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine undergoes various chemical reactions, including:

Scientific Research Applications

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine is primarily used in proteomics research. Its applications include:

    Chemical Biology: Used as a building block for synthesizing complex molecules that interact with biological systems.

    Medicinal Chemistry: Employed in the development of potential therapeutic agents due to its unique structural features.

    Industrial Chemistry: Utilized in the synthesis of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. This reactivity is harnessed in various chemical biology applications to study protein function and interactions .

Comparison with Similar Compounds

N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine can be compared with other chiral aziridines and silyl-protected compounds. Similar compounds include:

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-[tert-butyl(dimethyl)silyl]oxy-2-chloroethyl]aziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30ClNO3Si/c1-14(2,3)19-13(18)17-10-11(17)12(9-16)20-21(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12+,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCBNZGNJSFHIJ-KJJPGHAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1C(CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]1[C@@H](CCl)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747198
Record name tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326480-01-7
Record name tert-Butyl (2S)-2-(1-{[tert-butyl(dimethyl)silyl]oxy}-2-chloroethyl)aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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